TD-0212 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

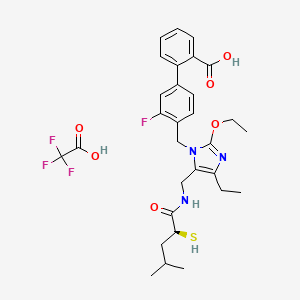

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN3O4S.C2HF3O2/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35;3-2(4,5)1(6)7/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35);(H,6,7)/t25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFVVNVEHLLCLR-UQIIZPHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F4N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TD-0212 TFA: A Technical Deep Dive into its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

TD-0212 is an innovative, orally active single-molecule entity engineered with a dual pharmacological mechanism. It functions as both an Angiotensin II Type 1 (AT1) receptor antagonist and a Neprilysin (NEP) inhibitor. This combination, classified as an Angiotensin Receptor-Neprilysin Inhibitor (ARNI), is designed to offer superior antihypertensive efficacy by simultaneously blocking the detrimental effects of the Renin-Angiotensin-Aldosterone System (RAAS) and potentiating the beneficial actions of the natriuretic peptide system. This technical guide provides a comprehensive overview of the core mechanism of action of TD-0212, detailing its molecular targets, the resultant signaling pathways, and the key experimental data supporting its therapeutic rationale. The primary goal is to achieve robust blood pressure reduction while mitigating the risk of angioedema associated with earlier dual inhibitors that also targeted the angiotensin-converting enzyme (ACE).

Core Mechanism of Action: A Dual-Pronged Approach

TD-0212 was rationally designed by merging the structural features of an AT1 receptor blocker (ARB), similar to losartan, and a NEP inhibitor (NEPi), like thiorphan[1]. This creates a single molecule with two distinct, yet complementary, therapeutic actions aimed at regulating cardiovascular homeostasis.

AT1 Receptor Antagonism

The first component of TD-0212's mechanism is the competitive and selective blockade of the AT1 receptor[1]. The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the primary pathological effects of angiotensin II (Ang II), a potent vasoconstrictor and a key peptide in the RAAS[1].

Signaling Pathway Interruption: By binding to the AT1 receptor, TD-0212 prevents Ang II from initiating its downstream signaling cascade. This blockade inhibits:

-

Vasoconstriction: Prevents Ang II-induced contraction of vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance.

-

Aldosterone Secretion: Reduces the stimulation of aldosterone release from the adrenal glands, thereby decreasing sodium and water retention by the kidneys.

-

Cellular Growth and Fibrosis: Attenuates the pro-hypertrophic and pro-fibrotic signaling that contributes to cardiac and vascular remodeling in chronic hypertension.

Neprilysin Inhibition

The second, synergistic component of TD-0212's action is the inhibition of neprilysin (NEP), a neutral endopeptidase[1]. NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides: Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP)[1].

Signaling Pathway Potentiation: By inhibiting NEP, TD-0212 increases the bioavailability of natriuretic peptides. These peptides activate their cognate guanylate cyclase receptors (NPR-A and NPR-B), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels promote:

-

Vasodilation: Relaxes vascular smooth muscle, complementing the effect of AT1 receptor blockade.

-

Natriuresis and Diuresis: Increases sodium and water excretion by the kidneys, reducing blood volume and cardiac preload.

-

Antiproliferative Effects: Counteracts the remodeling and hypertrophic effects often driven by the RAAS.

The dual-action mechanism is designed to provide more effective blood pressure control than either an ARB or a NEPi alone.

Quantitative Data Summary

The efficacy and potency of TD-0212 have been characterized through a series of in vitro and in vivo experiments. The key quantitative findings are summarized below.

Table 1: In Vitro Potency

This table outlines the binding affinity and inhibitory concentration of TD-0212 at its respective molecular targets.

| Target | Parameter | Value | Source |

| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | McKinnell et al., 2018 |

| Neprilysin (NEP) | pIC50 | 9.2 | McKinnell et al., 2018 |

Table 2: In Vivo Pharmacodynamic Effects in Rats

This table summarizes the key outcomes from in vivo studies, demonstrating the translation of the dual mechanism to physiological effects.

| Model | Compound | Dose (mg/kg, oral) | Key Finding | Source |

| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 10 | Statistically significant reduction in Mean Arterial Pressure (MAP) sustained for 24 hours. | McKinnell et al., 2018 |

| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 30 | Dose-dependent reduction in MAP. | McKinnell et al., 2018 |

| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 100 | Dose-dependent reduction in MAP. | McKinnell et al., 2018 |

| Angiotensin II Pressor Response (AT1 Blockade) | TD-0212 | IV Dosing | Inhibition of Ang II-evoked pressor response similar to losartan. | McKinnell et al., 2018 |

| ANP-induced cGMP (NEP Inhibition) | TD-0212 | IV Dosing | >3-fold increase in urinary cGMP relative to vehicle. | McKinnell et al., 2018 |

| Rat Tracheal Plasma Extravasation (TPE) | TD-0212 | Up to 100 | No significant effect on TPE, indicating a low risk of angioedema. | McKinnell et al., 2018 |

| Rat Tracheal Plasma Extravasation (TPE) | Omapatrilat | 0.3 - 3 | Robust increase in TPE. | McKinnell et al., 2018 |

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments used to characterize TD-0212.

In Vitro Assays

AT1 Receptor Binding Assay (Radioligand Competition):

-

Objective: To determine the binding affinity (Ki) of TD-0212 for the AT1 receptor.

-

Cell Line: COS-7 cells transiently transfected with the human AT1 receptor.

-

Membrane Preparation: Transfected cells are harvested, homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

-

Assay Protocol:

-

Cell membranes (containing the AT1 receptor) are incubated in a 96-well plate.

-

A fixed concentration of a radiolabeled AT1 antagonist (e.g., [125I][Sar1,Ile8]AngII) is added to each well.

-

Increasing concentrations of the unlabeled test compound (TD-0212) are added to compete with the radioligand for binding.

-

The mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in PEI) to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki is then determined using the Cheng-Prusoff equation.

Neprilysin (NEP) Enzyme Inhibition Assay (Fluorogenic):

-

Objective: To determine the inhibitory potency (IC50) of TD-0212 against NEP.

-

Enzyme Source: Recombinant human neprilysin.

-

Substrate: A synthetic, fluorogenic peptide substrate (e.g., o-aminobenzoic acid-based peptide) that is cleaved by NEP to release a fluorescent signal.

-

Assay Protocol:

-

Recombinant NEP is pre-incubated with increasing concentrations of TD-0212 in an assay buffer (e.g., 50 mM HEPES, pH 7.4) in a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic NEP substrate.

-

The plate is incubated at 37°C.

-

The increase in fluorescence (e.g., λex = 330 nm / λem = 430 nm) is measured over time in a kinetic mode using a fluorescence plate reader.

-

-

Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of TD-0212 is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression.

In Vivo Models

Spontaneously Hypertensive Rat (SHR) Model:

-

Objective: To assess the antihypertensive efficacy and duration of action of orally administered TD-0212.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension.

-

Methodology:

-

Transmitter Implantation: Rats are anesthetized, and a radiotelemetry transmitter is surgically implanted. The pressure-sensing catheter is inserted into the abdominal aorta to allow for continuous and conscious monitoring of blood pressure and heart rate.

-

Recovery: Animals are allowed a recovery period of at least 7-10 days post-surgery.

-

Dosing: TD-0212 is administered orally (p.o.) via gavage at various doses (e.g., 3, 10, 30, 100 mg/kg). A vehicle group serves as the control.

-

Data Acquisition: Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously monitored and recorded by the telemetry system for at least 24 hours post-dosing.

-

-

Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each animal. The peak effect and the area under the curve (AUC) for the change in MAP over 24 hours are analyzed to determine efficacy and duration of action.

Rat Tracheal Plasma Extravasation (TPE) Model:

-

Objective: To assess the potential risk of TD-0212 to induce angioedema. TPE is used as a surrogate marker for this adverse effect.

-

Animal Model: Male rats (e.g., Sprague-Dawley).

-

Methodology:

-

Dosing: Animals are pre-treated with oral doses of TD-0212, a positive control (e.g., omapatrilat), or vehicle.

-

Anesthesia: After a set pre-treatment time, rats are anesthetized.

-

Dye Injection: Evans Blue dye (a marker for plasma protein leakage) is injected intravenously (i.v.).

-

Challenge (if applicable): In some protocols, a substance known to induce plasma extravasation may be used as a challenge.

-

Tissue Collection: After a circulation period, the animal is euthanized, and the trachea is excised.

-

Dye Extraction: The Evans Blue dye that has extravasated into the tracheal tissue is extracted using a solvent (e.g., formamide).

-

-

Data Analysis: The concentration of the extracted dye is measured spectrophotometrically. An increase in the amount of dye in the trachea of a treated group compared to the vehicle group indicates an increased risk of angioedema.

Conclusion

TD-0212 represents a precisely engineered dual-action ARNI. By combining potent AT1 receptor antagonism and neprilysin inhibition within a single molecule, it leverages two clinically validated pathways for managing hypertension. The preclinical data robustly support its mechanism, demonstrating high in vitro potency, significant and sustained blood pressure reduction in relevant in vivo models, and a favorable safety profile with respect to angioedema risk. This technical profile provides a strong foundation for the continued development of TD-0212 as a potentially superior therapeutic option for patients with hypertension and other cardiovascular diseases.

References

An In-Depth Technical Guide to TD-0212 TFA: A Dual Inhibitor of Angiotensin II Type 1 Receptor and Neprilysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-0212 TFA is a novel, orally active small molecule that functions as a dual-acting antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP). This dual mechanism of action presents a promising therapeutic strategy for cardiovascular diseases, particularly hypertension and heart failure. By simultaneously blocking the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides, TD-0212 offers the potential for enhanced efficacy compared to single-target agents. Furthermore, it is designed to circumvent the increased risk of angioedema associated with dual angiotensin-converting enzyme (ACE) and NEP inhibitors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, experimental protocols, and the underlying signaling pathways.

Introduction

The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system are two critical and counter-regulatory pathways in the control of blood pressure, fluid and electrolyte balance.[1][2] Dysregulation of the RAAS, primarily mediated by the potent vasoconstrictor angiotensin II acting on the AT1 receptor, is a key driver in the pathophysiology of hypertension and heart failure.[1] Angiotensin receptor blockers (ARBs) are a well-established class of drugs that antagonize the AT1 receptor.[3]

Neprilysin (NEP) is a neutral endopeptidase that degrades several vasoactive peptides, including the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[3] By inhibiting NEP, the levels of these peptides are increased, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.[3]

The concept of dual inhibition of both the RAAS and NEP has been clinically validated with the combination of an ARB and a NEP inhibitor. This compound was developed as a single molecule with dual AT1 antagonist and NEP inhibitor (ARNI) activity.[3][4] This approach aims to provide superior blood pressure control and cardiovascular benefits while avoiding the off-target effects of ACE inhibition, which can lead to an accumulation of bradykinin and an increased risk of angioedema.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects through two distinct and complementary mechanisms:

-

Angiotensin II Type 1 (AT1) Receptor Antagonism: TD-0212 competitively binds to the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention.[3]

-

Neprilysin (NEP) Inhibition: TD-0212 inhibits the enzymatic activity of neprilysin, thereby preventing the degradation of natriuretic peptides. Elevated levels of natriuretic peptides activate their cognate receptors, leading to increased cyclic guanosine monophosphate (cGMP) production, which in turn promotes vasodilation, natriuresis, and diuresis.[3]

The synergistic action of these two mechanisms results in a more potent antihypertensive effect than either mechanism alone.

Signaling Pathway

Caption: Dual mechanism of this compound on RAAS and Natriuretic Peptide System.

In Vitro Pharmacology

The in vitro activity of TD-0212 was assessed through receptor binding and enzyme inhibition assays.

Quantitative Data

| Target | Assay Type | Parameter | Value |

| Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | pKi | 8.9[4][5][6] |

| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2[4][5][6] |

Experimental Protocols

Objective: To determine the binding affinity of TD-0212 for the human AT1 receptor.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor are prepared.

-

Radioligand: [125I]-Sar1,Ile8-angiotensin II is used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Procedure: a. A constant concentration of the radioligand is incubated with varying concentrations of TD-0212 in the presence of the cell membranes. b. The reaction is incubated to allow for binding to reach equilibrium. c. The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. d. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of TD-0212 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the inhibitory potency of TD-0212 against human recombinant neprilysin.

Methodology:

-

Enzyme: Recombinant human neprilysin.

-

Substrate: A fluorogenic substrate, such as (7-methoxycoumarin-4-yl)acetyl-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(2,4-dinitrophenyl)-OH.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Procedure: a. TD-0212 at various concentrations is pre-incubated with the neprilysin enzyme. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate by neprilysin, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The IC50 value, the concentration of TD-0212 that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacology

The in vivo efficacy of TD-0212 was evaluated in a well-established animal model of hypertension.

Spontaneously Hypertensive Rat (SHR) Model

Objective: To assess the dose-dependent antihypertensive effect of orally administered TD-0212 in a genetic model of hypertension.

Quantitative Data

| Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure (MAP) Reduction (%) | Duration of Action |

| 3 | Dose-dependent reduction | Sustained for 24 hours at ≥ 10 mg/kg |

| 10 | Statistically significant reduction | Sustained for 24 hours |

| 30 | Dose-dependent reduction | Sustained for 24 hours |

| 100 | Dose-dependent reduction | Sustained for 24 hours |

Note: Specific percentage reductions were not detailed in the provided search results, but a dose-dependent effect was noted.[3]

Experimental Protocol

-

Animals: Male Spontaneously Hypertensive Rats (SHR).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Blood Pressure Measurement: Blood pressure is continuously monitored using radiotelemetry. A pressure-sensing catheter is surgically implanted into the abdominal aorta of the rats.

-

Dosing: TD-0212 is administered orally (p.o.) via gavage at escalating doses (e.g., 3, 10, 30, and 100 mg/kg) at 24-hour intervals.

-

Data Collection: Mean arterial pressure (MAP) is recorded continuously before and after drug administration.

-

Data Analysis: The peak percentage fall in MAP from baseline and the vehicle-adjusted percentage change in the area under the curve (AUC) of the MAP over 24 hours are calculated to determine efficacy and duration of action, respectively. Statistical significance is assessed using appropriate methods, such as a two-way ANOVA with Bonferroni post hoc analysis.[3]

Tracheal Plasma Extravasation (TPE) Model

Objective: To evaluate the potential risk of TD-0212 to induce angioedema-like symptoms compared to a dual ACE/NEP inhibitor.

Quantitative Data

| Compound | Dose (mg/kg, p.o.) | Tracheal Plasma Extravasation |

| TD-0212 | Antihypertensive doses | Did not increase TPE[3][4] |

| Omapatrilat (ACE/NEP inhibitor) | 0.3 and 3 | Robust increase in TPE[3] |

Experimental Protocol

-

Animals: Male rats.

-

Procedure: a. Animals are dosed orally with TD-0212 or a comparator compound (e.g., omapatrilat). b. After a set period, Evans Blue dye (a marker for plasma protein extravasation) is injected intravenously. c. After allowing the dye to circulate, the animals are euthanized, and the tracheal tissue is collected. d. The Evans Blue dye is extracted from the tracheal tissue. e. The amount of extravasated dye is quantified spectrophotometrically.

-

Data Analysis: The quantity of Evans Blue dye in the tracheal tissue is compared between treatment groups and a vehicle control group to assess the degree of plasma extravasation.

Chemical Synthesis

The synthesis of TD-0212 (referred to as compound 35 in the primary literature) involves a multi-step process. A key feature is the merging of structural motifs from an AT1 antagonist (losartan) and a NEP inhibitor (thiorphan).[3]

Caption: Simplified workflow for the chemical synthesis of TD-0212.

A detailed, step-by-step synthesis with reagents and conditions is described in the supplementary information of the primary publication by McKinnell et al.

Conclusion

This compound is a promising dual-acting ARNI with potent in vitro activity and in vivo efficacy in a preclinical model of hypertension. Its mechanism of action, which combines AT1 receptor blockade and neprilysin inhibition, offers a potentially more effective approach to managing cardiovascular diseases. Importantly, preclinical data suggests a lower risk of angioedema compared to dual ACE/NEP inhibitors. The detailed experimental protocols provided in this guide should facilitate further research and development of this and similar molecules.

References

- 1. Chronic treatment of the spontaneously hypertensive rat with captopril attenuates responses to noradrenaline in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Spontaneously hypertensive rats do not predict symptoms of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

TD-0212 TFA: A Technical Guide to a Novel Dual Angiotensin Receptor-Neprilysin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-0212 TFA is an orally active, dual-pharmacology molecule that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3][4] This novel compound was developed from the structural merging of losartan, an AT1 antagonist, and thiorphan, a NEP inhibitor. The rationale behind this dual-inhibition strategy is to achieve superior antihypertensive efficacy compared to single-target agents. By blocking the AT1 receptor, TD-0212 mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Simultaneously, by inhibiting neprilysin, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion. This combined action offers a promising therapeutic approach for cardiovascular diseases such as hypertension and heart failure. A key potential advantage of TD-0212 over earlier dual inhibitors like omapatrilat, which targeted both angiotensin-converting enzyme (ACE) and NEP, is a reduced risk of angioedema.

Mechanism of Action

TD-0212 exerts its pharmacological effects through the simultaneous modulation of two key physiological systems: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System (NPS).

-

Angiotensin II Type 1 (AT1) Receptor Blockade: TD-0212 competitively inhibits the binding of angiotensin II to the AT1 receptor. This action blocks the downstream signaling cascade that leads to vasoconstriction, increased aldosterone secretion, and sodium retention, thereby contributing to a reduction in blood pressure.

-

Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, TD-0212 increases the circulating levels of these peptides. Elevated natriuretic peptides promote vasodilation, natriuresis (sodium excretion), and diuresis, further contributing to blood pressure reduction and favorable cardiovascular effects.

The following diagram illustrates the dual mechanism of action of TD-0212:

References

TD-0212 TFA: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Dual Angiotensin II Type 1 Receptor Antagonist and Neprilysin Inhibitor

This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of TD-0212 TFA, a potent dual-acting therapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is the trifluoroacetic acid salt of the active compound TD-0212. The trifluoroacetic acid (TFA) is a synthetic organofluorine compound with the chemical formula CF₃CO₂H, commonly used in organic chemistry.[1] It is a strong acid due to the electron-withdrawing nature of the trifluoromethyl group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1073549-11-7 | [2][3][4] |

| Molecular Formula | C₃₀H₃₅F₄N₃O₆S | [3][4] |

| Molecular Weight | 641.67 g/mol | [3][4] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [3] |

Pharmacological Properties

TD-0212 is an orally active dual pharmacology agent that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[2][5][6] This dual mechanism of action offers a potentially enhanced therapeutic effect in cardiovascular diseases.

Table 2: Pharmacological Activity of this compound

| Target | Parameter | Value | Source |

| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [2][5][6] |

| Neprilysin (NEP) | pIC50 | 9.2 | [2][5][6] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound stem from its simultaneous inhibition of two key targets in the cardiovascular system: the AT1 receptor and neprilysin.

Angiotensin II Type 1 (AT1) Receptor Antagonism

The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II.[2] Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and fibrosis. By blocking the AT1 receptor, TD-0212 prevents these downstream effects.

Neprilysin (NEP) Inhibition

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting neprilysin, TD-0212 increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and other beneficial cardiovascular effects.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. The following are representative methodologies for key assays.

AT1 Receptor Binding Assay

This assay determines the affinity of TD-0212 for the AT1 receptor. A common method is a radioligand binding assay.

Table 3: AT1 Receptor Binding Assay Protocol

| Step | Procedure |

| 1. Membrane Preparation | Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells). |

| 2. Radioligand | Use a radiolabeled AT1 receptor antagonist, such as [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II. |

| 3. Incubation | Incubate the cell membranes with the radioligand and varying concentrations of TD-0212 in a suitable buffer (e.g., Tris-HCl with MgCl₂ and BSA) at room temperature. |

| 4. Separation | Separate the bound and free radioligand by rapid filtration through glass fiber filters. |

| 5. Detection | Measure the radioactivity retained on the filters using a scintillation counter. |

| 6. Data Analysis | Determine the IC₅₀ value (the concentration of TD-0212 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation. |

Neprilysin Inhibition Assay

This assay measures the ability of TD-0212 to inhibit the enzymatic activity of neprilysin. A fluorometric assay is a common and sensitive method.

Table 4: Neprilysin Inhibition Assay Protocol

| Step | Procedure |

| 1. Enzyme Source | Use recombinant human neprilysin. |

| 2. Substrate | Use a fluorogenic neprilysin substrate, such as N-Succinyl-Ala-Ala-Phe-p-nitroanilide or a similar commercially available substrate. |

| 3. Incubation | Pre-incubate the enzyme with varying concentrations of TD-0212 in a suitable assay buffer (e.g., Tris-HCl) at 37°C. |

| 4. Reaction Initiation | Initiate the enzymatic reaction by adding the fluorogenic substrate. |

| 5. Detection | Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. |

| 6. Data Analysis | Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the TD-0212 concentration. |

Experimental Workflow

The characterization of a dual-acting compound like this compound involves a logical progression of experiments from initial screening to in vivo efficacy studies.

Conclusion

This compound is a promising dual-acting inhibitor of the AT1 receptor and neprilysin. Its well-defined chemical properties and potent pharmacological activity make it a valuable tool for research in cardiovascular diseases. The experimental protocols and workflows outlined in this guide provide a framework for its further investigation and development.

References

- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. glpbio.com [glpbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

TD-0212 TFA: A Dual Angiotensin II Type 1 Receptor and Neprilysin Inhibitor for Cardiovascular Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TD-0212 TFA is a potent, orally active dual-acting inhibitor that simultaneously targets the Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP). This single molecule approach offers a promising therapeutic strategy for cardiovascular diseases such as hypertension and heart failure. By blocking the AT1 receptor, this compound mitigates the vasoconstrictive and sodium-retaining effects of angiotensin II. Concurrently, by inhibiting NEP, it enhances the levels of natriuretic peptides, which promote vasodilation and sodium excretion. This dual mechanism of action is designed to provide superior blood pressure control and cardiovascular protection. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.

Introduction

The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system are two critical counter-regulatory pathways in the control of blood pressure and cardiovascular homeostasis. While RAAS activation leads to vasoconstriction and fluid retention, the natriuretic peptide system promotes vasodilation and natriuresis. Traditional antihypertensive agents often target only one of these pathways. The development of dual-acting inhibitors, such as Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), represents a significant advancement in cardiovascular therapy.

This compound is a novel ARNI that was developed by merging the structural features of an AT1 receptor antagonist and a NEP inhibitor.[1] This design provides the potential for enhanced efficacy compared to single-target agents, with a potentially lower risk of angioedema compared to dual angiotensin-converting enzyme (ACE)/NEP inhibitors.[1]

Mechanism of Action

This compound exerts its pharmacological effects through two distinct and complementary mechanisms:

-

AT1 Receptor Antagonism: this compound competitively binds to the AT1 receptor, preventing angiotensin II from binding and activating its downstream signaling cascade. This leads to the inhibition of vasoconstriction, aldosterone release, and sodium and water retention.

-

Neprilysin (NEP) Inhibition: this compound inhibits the activity of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By preventing their breakdown, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis, and diuresis.

The synergistic action of AT1 receptor blockade and NEP inhibition results in a more potent reduction in blood pressure and a more comprehensive modulation of the neurohormonal systems involved in cardiovascular regulation.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Parameter | Value | Reference |

| AT1 Receptor | Competition Binding | pKi | 8.9 | [2][3] |

| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2 | [2][3] |

Table 2: In Vivo Efficacy of TD-0212 in Spontaneously Hypertensive Rats (SHR)

| Compound | Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure (MAP) Reduction (%) | Duration of Action (24h AUC % Change from Vehicle) | Reference |

| TD-0212 | 10 | Significant reduction | Sustained for 24h | [4] |

| TD-0212 | 30 | Dose-dependent reduction | Sustained for 24h | [4] |

| TD-0212 | 100 | Dose-dependent reduction | Sustained for 24h | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

4.1.1. AT1 Receptor Competition Binding Assay

This assay determines the binding affinity of this compound for the AT1 receptor.

-

Materials:

-

CHO-AT1 cell membranes (membranes from Chinese Hamster Ovary cells stably expressing the human AT1 receptor).

-

Radioligand: [125I]-Sar1,Ile8-angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compound: this compound.

-

Non-specific binding control: Unlabeled angiotensin II (1 µM).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, CHO-AT1 cell membranes, and either this compound, unlabeled angiotensin II (for non-specific binding), or buffer (for total binding).

-

Add the radioligand ([125I]-Sar1,Ile8-angiotensin II) to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add liquid scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.1.2. NEP Fluorescence-Based Enzyme Assay

This assay measures the inhibitory activity of this compound against neprilysin.

-

Materials:

-

Recombinant human neprilysin (rhNEP).

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Test compound: this compound.

-

Potent NEP inhibitor (for positive control, e.g., thiorphan).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add rhNEP and either this compound or buffer to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm). The cleavage of the substrate by NEP separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the percentage of NEP inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Assays

4.2.1. Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This model assesses the antihypertensive efficacy of this compound in a genetic model of hypertension.

-

Animals:

-

Male Spontaneously Hypertensive Rats (SHR).

-

-

Materials:

-

This compound.

-

Vehicle for oral administration.

-

Telemetry system for continuous blood pressure monitoring or tail-cuff method for intermittent measurements.

-

-

Procedure (using telemetry):

-

Surgically implant telemetry transmitters into the abdominal aorta of the SHR under anesthesia.

-

Allow the animals to recover from surgery for at least one week.

-

Record baseline blood pressure and heart rate for a 24-hour period.

-

Administer this compound or vehicle orally (p.o.) at various doses.

-

Continuously monitor blood pressure, heart rate, and activity for at least 24 hours post-dosing.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from baseline at different time points after dosing.

-

Determine the peak MAP reduction and the duration of the antihypertensive effect.

-

Calculate the area under the curve (AUC) for the change in MAP over the 24-hour period and compare it to the vehicle-treated group.

-

4.2.2. Rat Tracheal Plasma Extravasation (TPE) Model

This model is used to assess the potential risk of angioedema.

-

Animals:

-

Male Sprague-Dawley rats.

-

-

Materials:

-

This compound.

-

Positive control (e.g., omapatrilat).

-

Vehicle.

-

Evans blue dye (a marker for plasma extravasation).

-

Substance P (an inducer of plasma extravasation).

-

-

Procedure:

-

Administer this compound, omapatrilat, or vehicle to the rats.

-

After a specified pre-treatment time, administer Evans blue dye intravenously.

-

A few minutes later, administer substance P intravenously to induce tracheal plasma extravasation.

-

After a set time, euthanize the animals and perfuse the vasculature with saline.

-

Excise the trachea and extract the Evans blue dye using a suitable solvent (e.g., formamide).

-

Quantify the amount of extracted dye spectrophotometrically.

-

-

Data Analysis:

-

Compare the amount of Evans blue dye in the tracheas of this compound-treated animals to that in the vehicle- and omapatrilat-treated groups. An increase in dye extravasation indicates a higher potential for angioedema.

-

Visualizations

Signaling Pathway of this compound Dual Inhibition

References

TD-0212 TFA (CAS 1073549-11-7): A Technical Guide to a Dual Angiotensin II Type 1 Receptor Antagonist and Neprilysin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-0212 TFA, with CAS number 1073549-11-7, is a potent, orally active dual-acting antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP). This unique pharmacological profile positions TD-0212 as a significant compound in cardiovascular research, particularly in the context of hypertension and heart failure. By simultaneously blocking the vasoconstrictive and salt-retaining effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the beneficial effects of natriuretic peptides, TD-0212 offers a promising therapeutic strategy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the in vitro and in vivo pharmacological profile of TD-0212.

| Parameter | Value | Target | Assay Type | Reference |

| pKi | 8.9 | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding Assay | [1][2][3] |

| pIC50 | 9.2 | Neprilysin (NEP) | Fluorometric Enzyme Inhibition Assay | [1][2][3] |

Table 1: In Vitro Potency of TD-0212

| Animal Model | Effect | Key Findings | Reference |

| Spontaneously Hypertensive Rat (SHR) | Antihypertensive | Dose-dependent reduction in mean arterial pressure. | |

| Rat Tracheal Plasma Extravasation (TPE) Model | Angioedema Potential | Did not increase tracheal plasma extravasation at antihypertensive doses, suggesting a lower risk of angioedema compared to dual ACE/NEP inhibitors. | [4][5] |

Table 2: Summary of In Vivo Efficacy of TD-0212

Mechanism of Action

TD-0212 exerts its effects through a dual mechanism of action:

-

Angiotensin II Type 1 (AT1) Receptor Blockade: TD-0212 is a competitive antagonist of the AT1 receptor. Angiotensin II, a key effector of the RAAS, mediates its physiological effects, including vasoconstriction, aldosterone secretion, and sodium retention, through the AT1 receptor. By blocking this interaction, TD-0212 effectively counteracts the hypertensive effects of the RAAS.

-

Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[5] These peptides exert vasodilatory, natriuretic, and diuretic effects, thereby lowering blood pressure and reducing cardiac preload and afterload. By inhibiting NEP, TD-0212 increases the circulating levels of these beneficial peptides, augmenting their cardiovascular protective effects.[5]

The combination of AT1 receptor antagonism and NEP inhibition provides a synergistic approach to blood pressure control and the management of cardiovascular diseases.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by TD-0212.

Figure 1. TD-0212 antagonism of the AT1 receptor within the RAAS pathway.

Figure 2. TD-0212 inhibition of neprilysin and its effect on natriuretic peptides.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of TD-0212.

In Vitro Assays

1. AT1 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of TD-0212 for the human AT1 receptor.

-

Materials:

-

Human AT1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

-

Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled Angiotensin II.

-

This compound stock solution (in DMSO).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of TD-0212 in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membranes (typically 5-10 µg of protein per well).

-

TD-0212 dilution or vehicle (for total binding) or unlabeled Angiotensin II (for non-specific binding).

-

[125I]-[Sar1,Ile8]-Angiotensin II (at a concentration near its Kd).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the TD-0212 concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3. Workflow for the AT1 Receptor Radioligand Binding Assay.

2. Neprilysin (NEP) Enzyme Inhibition Assay (Fluorometric)

-

Objective: To determine the inhibitory potency (IC50) of TD-0212 against human recombinant neprilysin.

-

Materials:

-

Recombinant human neprilysin (rhNEP).

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

Assay buffer: 50 mM Tris-HCl, pH 7.5.

-

This compound stock solution (in DMSO).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of TD-0212 in assay buffer.

-

In a 96-well black microplate, add in the following order:

-

Assay buffer.

-

rhNEP solution.

-

TD-0212 dilution or vehicle (for control).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of TD-0212.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the TD-0212 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

References

- 1. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]

- 4. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 5. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]

TD-0212 TFA: An In-Depth Technical Guide on Oral Bioavailability and Dual-Target Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-0212 TFA is a novel, orally active small molecule that functions as a dual-action antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP).[1][2][3] This dual pharmacology offers a promising therapeutic strategy for cardiovascular diseases by simultaneously blocking the vasoconstrictive effects of the renin-angiotensin system (RAS) and potentiating the vasodilatory and natriuretic effects of natriuretic peptides.[4][5] This technical guide provides a comprehensive overview of the core attributes of TD-0212, with a focus on its mechanism of action, the signaling pathways it modulates, and the experimental framework for evaluating its oral bioavailability. While specific pharmacokinetic parameters for this compound are not publicly available, this document details the established methodologies for determining such data in preclinical settings.

Introduction to this compound

This compound has been identified as a potent and orally active compound with high affinity for the AT1 receptor and significant inhibitory activity against neprilysin.[1][2][3] The rationale behind this dual-target approach is to achieve superior antihypertensive efficacy compared to single-target agents. By combining AT1 receptor blockade with neprilysin inhibition, TD-0212 aims to provide enhanced blood pressure control with a potentially lower risk of side effects like angioedema, which has been a concern with combined angiotensin-converting enzyme (ACE) and neprilysin inhibitors.[4][5]

In Vitro Potency

The in vitro activity of TD-0212 has been characterized by its high binding affinity for the human AT1 receptor and potent inhibition of the neprilysin enzyme. The following table summarizes the reported potency values.

| Target | Parameter | Value |

| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |

| Neprilysin (NEP) | pIC50 | 9.2 |

Table 1: In Vitro Potency of TD-0212.[1][2][3]

Mechanism of Action and Signaling Pathways

TD-0212 exerts its pharmacological effects through the modulation of two distinct signaling pathways: the Renin-Angiotensin System (RAS) via AT1 receptor antagonism and the Natriuretic Peptide System via NEP inhibition.

Angiotensin II Type 1 (AT1) Receptor Antagonism

The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II. These include vasoconstriction, aldosterone secretion, and cellular growth and proliferation. TD-0212 acts as a competitive antagonist at the AT1 receptor, thereby blocking the downstream signaling cascades initiated by angiotensin II.

Caption: AT1 Receptor Signaling Pathway and TD-0212 Antagonism.

Neprilysin (NEP) Inhibition

Neprilysin is a neutral endopeptidase that degrades and inactivates several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting neprilysin, TD-0212 increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and a reduction in blood pressure.

Caption: Neprilysin Inhibition by TD-0212 and Downstream Effects.

Experimental Protocols for Oral Bioavailability Assessment

While specific oral bioavailability data for this compound is not publicly available, this section outlines a standard experimental protocol for determining the pharmacokinetic profile and absolute oral bioavailability of a test compound in a preclinical rat model.

Objective

To determine the absolute oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound following intravenous and oral administration to rats.

Materials

-

Test compound (e.g., this compound)

-

Vehicle for intravenous administration (e.g., saline with a solubilizing agent)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose suspension)

-

Male Sprague-Dawley rats (n=3-6 per group)

-

Intravenous and oral dosing equipment

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS) for plasma sample analysis

Experimental Workflow

Caption: Experimental Workflow for Oral Bioavailability Studies in Rats.

Detailed Methodology

-

Animal Acclimation and Preparation: Rats are acclimated for at least one week prior to the study. Animals are fasted overnight before dosing, with free access to water.

-

Dosing:

-

Intravenous (IV) Group: The test compound is administered as a single bolus injection into the tail vein.

-

Oral (PO) Group: The test compound is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the dose-normalized area under the curve (AUC) values for the oral and intravenous routes.

Conclusion

This compound is a promising orally active, dual-pharmacology agent that targets both the AT1 receptor and neprilysin. Its mechanism of action is well-supported by its in vitro potency and the known signaling pathways of its targets. While specific quantitative data on its oral bioavailability are not in the public domain, established preclinical models and experimental protocols, as detailed in this guide, provide a clear pathway for the comprehensive evaluation of its pharmacokinetic profile. Further investigation into the oral bioavailability and in vivo efficacy of TD-0212 is warranted to fully elucidate its therapeutic potential.

References

- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. academic.oup.com [academic.oup.com]

The Dual-Action Mechanism of TD-0212 TFA in Hypertension: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

TD-0212 TFA is an investigational, orally active compound demonstrating a novel, dual-pharmacology approach to hypertension management. This technical guide provides an in-depth analysis of its mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of its signaling pathways. This compound acts as a concurrent antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP), offering a potentially more potent and safer alternative to existing antihypertensive therapies.[1][2][3]

Core Mechanism of Action

This compound's therapeutic potential in hypertension stems from its ability to simultaneously modulate two key pathways in blood pressure regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide system.[4] It is a single molecule that merges the structural features of an AT1 receptor antagonist, similar to losartan, and a neprilysin inhibitor, like thiorphan.[3] This dual inhibition is hypothesized to provide superior blood pressure control compared to single-pathway agents, with a potentially reduced risk of adverse effects such as angioedema that have been associated with dual angiotensin-converting enzyme (ACE)/NEP inhibitors.[3][5]

Quantitative Data

The following table summarizes the in vitro potency of this compound against its primary targets.

| Target | Parameter | Value | Reference |

| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [1][2][6] |

| Neprilysin (NEP) | pIC50 | 9.2 | [1][2][6] |

Signaling Pathways

The antihypertensive effect of this compound is achieved through its influence on two distinct but interconnected signaling pathways.

Angiotensin II Type 1 (AT1) Receptor Blockade

The Renin-Angiotensin System is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to AT1 receptors to mediate vasoconstriction, stimulate aldosterone secretion, and promote sodium and water retention, all of which contribute to elevated blood pressure.[4] this compound competitively blocks the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II and promoting vasodilation and reduced fluid volume.

Neprilysin (NEP) Inhibition

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP) and bradykinin.[4] Natriuretic peptides exert vasodilatory, diuretic, and natriuretic effects, thereby lowering blood pressure. By inhibiting NEP, this compound increases the bioavailability of these beneficial peptides, promoting vasodilation and sodium excretion.

Experimental Protocols

The preclinical efficacy of this compound has been evaluated in various in vivo models of hypertension. The following are representative protocols for key experiments.

In Vivo Pharmacodynamic (PD) Assay

-

Objective: To assess the intrinsic activity of this compound on AT1 receptor blockade and NEP inhibition in vivo.

-

Animal Model: Spontaneously Hypertensive Rats (SHRs).

-

Procedure:

-

Rats are anesthetized, and a catheter is implanted for intravenous (IV) administration and blood pressure monitoring.

-

A baseline blood pressure reading is established.

-

This compound is administered intravenously to bypass oral absorption effects.

-

To assess AT1 receptor inhibition, the pressor response to an angiotensin II challenge is measured before and after this compound administration. A reduction in the pressor response indicates AT1 blockade.

-

To evaluate NEP inhibition, the levels of urinary cyclic guanosine monophosphate (cGMP), a second messenger of natriuretic peptides, are measured. An increase in urinary cGMP suggests potentiation of the natriuretic peptide system due to NEP inhibition.[4]

-

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To determine the dose-dependent antihypertensive effect and duration of action of orally administered this compound in a renin-dependent model of hypertension.[4]

-

Animal Model: Spontaneously Hypertensive Rats (SHRs).

-

Procedure:

-

Telemetry transmitters are surgically implanted in the SHRs to allow for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals.

-

After a recovery period, baseline cardiovascular parameters are recorded.

-

This compound is administered orally at escalating doses (e.g., 3, 10, 30, and 100 mg/kg) at 24-hour intervals.[4]

-

Mean arterial pressure (MAP) is monitored continuously for 24 hours post-dosing.

-

Efficacy is determined by the peak percentage fall in MAP from baseline and the vehicle-adjusted percentage change in the area under the curve (AUC) over 24 hours to assess the duration of action.[4]

-

Rat Tracheal Plasma Extravasation (TPE) Model

-

Objective: To assess the potential risk of angioedema by measuring plasma extravasation in the trachea, a surrogate marker for upper airway angioedema.[3][7]

-

Animal Model: Anesthetized rats.

-

Procedure:

-

The rats are anesthetized and the trachea is exposed.

-

A baseline level of plasma extravasation is established.

-

This compound is administered at antihypertensive doses.

-

A fluorescently labeled tracer (e.g., Evans blue dye) is injected intravenously.

-

After a set period, the trachea is excised, and the amount of dye that has extravasated into the tracheal tissue is quantified.

-

An increase in TPE is indicative of an elevated risk of angioedema.[7] Preclinical studies have shown that unlike omapatrilat, TD-0212 did not increase TPE at antihypertensive doses.[3]

-

Conclusion

This compound represents a promising therapeutic candidate for hypertension through its innovative dual-action mechanism. By concurrently blocking the AT1 receptor and inhibiting neprilysin, it addresses two key pathways involved in blood pressure regulation. The preclinical data suggest a potent antihypertensive effect with a potentially favorable safety profile, particularly concerning the risk of angioedema. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | CAS#:1073549-11-7 | Chemsrc [chemsrc.com]

- 3. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]

- 7. researchgate.net [researchgate.net]

TD-0212 TFA: A Technical Guide to its Preclinical Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-0212 TFA is a novel, orally active small molecule that demonstrates a dual pharmacological mechanism of action as a potent angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor. Preclinical evidence suggests its potential as a therapeutic agent for hypertension with a possibly reduced risk of angioedema compared to other dual-acting inhibitors of the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for key assays.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAAS, exerts its potent vasoconstrictive and aldosterone-stimulating effects through the AT1 receptor.[1] Consequently, AT1 receptor blockers (ARBs) are a cornerstone in the management of hypertension.[2] Neprilysin (NEP) is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and natriuresis.[3] Inhibition of NEP, therefore, represents a complementary therapeutic strategy to lower blood pressure.

This compound, also referred to as compound 35 in initial discovery literature, was developed as a single molecule capable of concurrently blocking the AT1 receptor and inhibiting NEP.[2] This dual-action approach is intended to provide enhanced antihypertensive efficacy.[4] This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical findings and methodologies associated with this compound.

Mechanism of Action

This compound exerts its pharmacological effects through two distinct and complementary mechanisms:

-

Angiotensin II Type 1 (AT1) Receptor Antagonism: this compound competitively and selectively binds to the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[2]

-

Neprilysin (NEP) Inhibition: By inhibiting neprilysin, this compound prevents the breakdown of natriuretic peptides (such as atrial natriuretic peptide, ANP, and brain natriuretic peptide, BNP).[3] Elevated levels of these peptides promote vasodilation, reduce sympathetic tone, and decrease sodium and water retention, further contributing to the antihypertensive effect.[3]

The dual inhibition of the RAAS and potentiation of the natriuretic peptide system is hypothesized to offer superior blood pressure control compared to single-target agents.[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value | Reference |

| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [5] |

| Neprilysin (NEP) | pIC50 | 9.2 | [5] |

Table 2: In Vivo Antihypertensive Efficacy of TD-0212 in Spontaneously Hypertensive Rats (SHR)

| Compound | Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure Reduction (%) | Duration of Action | Reference |

| TD-0212 | 10 | Statistically Significant | Sustained for 24 hours | [2] |

| TD-0212 | 30 | Dose-dependent increase | Sustained for 24 hours | [2] |

| TD-0212 | 100 | Dose-dependent increase | Sustained for 24 hours | [2] |

Table 3: Selectivity Profile of TD-0212 Against Related Targets

| Target | TD-0212 (pKi or pIC50) | Valsartan (pKi) | Omapatrilat (pIC50) | Reference |

| AT1 Receptor | 8.9 (pKi) | 8.5 | N/A | [2] |

| NEP | 9.2 (pIC50) | < 5 | 8.8 | [2] |

| ACE | < 5 | < 5 | 8.7 | [2] |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro AT1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of TD-0212 for the AT1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human AT1 receptor (e.g., CHO-K1 cells). Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled AT1 receptor antagonist (e.g., 125I-[Sar1,Ile8]angiotensin II), and varying concentrations of the test compound (TD-0212).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[6]

In Vitro Neprilysin Activity Assay

Objective: To determine the inhibitory potency (IC50) of TD-0212 against neprilysin.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human neprilysin is used as the enzyme source. A fluorogenic NEP substrate is prepared in an appropriate assay buffer.[7]

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of TD-0212.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by NEP, is monitored over time using a fluorescence plate reader.[8]

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the blood pressure-lowering effects of orally administered TD-0212 in a genetic model of hypertension.

Protocol:

-

Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.

-

Telemetry Implantation: A telemetry device for continuous monitoring of blood pressure and heart rate is surgically implanted in each rat.

-

Acclimation: The animals are allowed to recover from surgery and are acclimated to the experimental conditions.

-

Dosing: TD-0212 or vehicle is administered orally (p.o.) at various doses.

-

Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously monitored for 24 hours post-dosing.

-

Data Analysis: The change in MAP from baseline is calculated for each dose group and compared to the vehicle control group.

Rat Tracheal Plasma Extravasation (TPE) Model for Angioedema Risk Assessment

Objective: To assess the potential of TD-0212 to cause angioedema-like effects.

Protocol:

-

Animal Preparation: Anesthetized rats are used. The trachea is exposed for the local application of substances.[9]

-

Dye Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously.

-

Compound Administration: TD-0212 or a positive control (e.g., a substance known to induce plasma extravasation) is administered.

-

Tissue Collection: After a set period, the trachea is excised.

-

Dye Extraction and Quantification: The Evans blue dye that has extravasated into the tracheal tissue is extracted and quantified spectrophotometrically.

-

Data Analysis: The amount of dye extravasation in the TD-0212-treated group is compared to that in the control groups to assess the risk of inducing angioedema.[2]

Therapeutic Applications and Future Directions

The preclinical data for this compound strongly support its potential as a novel antihypertensive agent.[2] The dual mechanism of AT1 receptor blockade and NEP inhibition offers the prospect of enhanced efficacy in blood pressure reduction.[4] A significant potential advantage of TD-0212 is its lower risk of angioedema compared to dual angiotensin-converting enzyme (ACE)/NEP inhibitors, as it does not directly interfere with the metabolism of bradykinin.[2]

As of the latest available information, there is no publicly accessible data on clinical trials for this compound. Future research and development would likely focus on:

-

Phase I Clinical Trials: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.

-

Phase II Clinical Trials: To evaluate the efficacy and dose-response of this compound in patients with hypertension.

-

Head-to-Head Comparator Studies: To compare the antihypertensive efficacy and safety profile of this compound against existing ARBs and other antihypertensive agents.

-

Exploration of Other Cardiovascular Indications: The dual mechanism of action may also be beneficial in other cardiovascular conditions such as heart failure.

Conclusion

This compound is a promising preclinical candidate with a well-defined dual mechanism of action targeting both the AT1 receptor and neprilysin. The available in vitro and in vivo data demonstrate its potent antihypertensive effects and suggest a favorable safety profile with a reduced risk of angioedema. The detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of cardiovascular drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension and other cardiovascular diseases.

References

- 1. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. content.abcam.com [content.abcam.com]

- 9. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

TD-0212 TFA: A Technical Overview of a Dual Angiotensin Receptor and Neprilysin Inhibitor and its Impact on the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-0212 TFA is a novel, orally active small molecule that functions as a dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP). This dual mechanism of action offers a promising therapeutic strategy for cardiovascular diseases, particularly hypertension, by simultaneously blocking the detrimental effects of the renin-angiotensin system (RAS) and potentiating the beneficial actions of natriuretic peptides. This technical guide provides an in-depth overview of the core pharmacology of this compound, with a specific focus on its effects on the renin-angiotensin system. The guide includes a summary of its in vitro potency, in vivo antihypertensive efficacy, and detailed experimental protocols for key assays.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The primary effector of the RAS, angiotensin II, binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to elevated blood pressure.[1][2] Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and natriuresis, counteracting the effects of the RAS.